(1S,2R)-Rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine
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Overview
Description
(1S,2R)-Rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol. This compound is characterized by the presence of a cyclopropane ring substituted with an ethoxy and fluorophenyl group, making it a unique structure in the field of organic chemistry.
Preparation Methods
The synthesis of (1S,2R)-Rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine involves several stepsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(1S,2R)-Rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or fluorophenyl groups can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
(1S,2R)-Rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of (1S,2R)-Rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
(1S,2R)-Rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine can be compared with other cyclopropane derivatives, such as:
- (1S,2R)-2-(3-methoxy-4-fluorophenyl)cyclopropan-1-amine
- (1S,2R)-2-(3-ethoxy-4-chlorophenyl)cyclopropan-1-amine
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The unique combination of ethoxy and fluorophenyl groups in this compound makes it distinct and valuable for specific applications.
Properties
Molecular Formula |
C11H14FNO |
---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
(1R,2S)-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H14FNO/c1-2-14-11-5-7(3-4-9(11)12)8-6-10(8)13/h3-5,8,10H,2,6,13H2,1H3/t8-,10+/m0/s1 |
InChI Key |
UNMOZWVGBVZHOR-WCBMZHEXSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H]2C[C@H]2N)F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CC2N)F |
Origin of Product |
United States |
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